molecular formula C18H16FNO2S B2531087 2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1421489-59-9

2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2531087
CAS No.: 1421489-59-9
M. Wt: 329.39
InChI Key: GEJINBLGXUEPMX-UHFFFAOYSA-N
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Description

2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a fluoro group, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Benzamide Core: Starting with a fluoro-substituted benzoyl chloride, react it with an amine to form the benzamide.

    Introduction of the Furan and Thiophene Rings: The furan-3-ylmethyl and 2-(thiophen-2-yl)ethyl groups can be introduced via nucleophilic substitution reactions.

    Final Assembly: The final compound is obtained by coupling the intermediate products under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide.

    Substitution: The fluoro group on the benzene ring can be a site for nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly for targeting specific proteins or pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, and the pathways involved would be those related to the biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
  • 2-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
  • 2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)benzamide

Uniqueness

The unique combination of the fluoro, furan, and thiophene groups in 2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide may confer specific properties, such as enhanced binding affinity in biological systems or unique electronic properties in materials science.

Properties

IUPAC Name

2-fluoro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S/c19-17-6-2-1-5-16(17)18(21)20(12-14-8-10-22-13-14)9-7-15-4-3-11-23-15/h1-6,8,10-11,13H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJINBLGXUEPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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